molecular formula C17H21NO2 B7575486 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol

2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol

Cat. No.: B7575486
M. Wt: 271.35 g/mol
InChI Key: ZYWJHJNPNYKDPV-UHFFFAOYSA-N
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Description

2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is an organic compound that features a phenol group and a methoxyphenyl group connected via a propyl chain

Properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methylamino]propyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-16(15-9-4-5-10-17(15)19)18-12-13-7-6-8-14(11-13)20-2/h4-11,16,18-19H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWJHJNPNYKDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol typically involves the reaction of 3-methoxybenzylamine with 2-bromopropylbenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(4-Methoxyphenyl)methylamino]propyl]phenol
  • 2-[1-[(3-Hydroxyphenyl)methylamino]propyl]phenol
  • 2-[1-[(3-Methylphenyl)methylamino]propyl]phenol

Uniqueness

2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications.

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